molecular formula C18H19F3N2O B3895037 N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine

N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine

Cat. No. B3895037
M. Wt: 336.4 g/mol
InChI Key: CREULNSBLMLEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as MPTP and is a potent inhibitor of monoamine oxidase B (MAO-B). MPTP has been used to study the mechanisms of Parkinson's disease, as well as other neurological and psychiatric disorders.

Mechanism of Action

MPTP selectively targets dopaminergic neurons in the substantia nigra by being converted into MPP+ (1-methyl-4-phenylpyridinium) by N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
MPTP has been shown to cause a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms. Additionally, MPTP has been shown to cause oxidative stress and mitochondrial dysfunction, leading to the death of dopaminergic neurons. MPTP has also been shown to cause changes in gene expression and protein levels in the brain, leading to alterations in neurotransmitter function.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments include its ability to selectively target dopaminergic neurons in the substantia nigra, its ability to cause Parkinson's disease-like symptoms in animal models, and its ability to study the role of N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine in the pathogenesis of Parkinson's disease. The limitations of using MPTP in lab experiments include its toxicity and potential for harm to researchers if proper safety measures are not taken.

Future Directions

For the use of MPTP in scientific research include the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, MPTP could be used to study the effects of neurotoxicity on the brain and to develop new therapies for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of MPTP and its potential use in the treatment of neurological disorders.
In conclusion, MPTP is a unique chemical compound that has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurological disorders. Its ability to selectively target dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animal models has made it a valuable tool for studying the pathogenesis of Parkinson's disease. Further research is needed to fully understand the mechanisms of action of MPTP and its potential use in the treatment of neurological disorders.

Scientific Research Applications

MPTP has been extensively used in scientific research to study the mechanisms of Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models. MPTP has also been used to study the role of N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine in the pathogenesis of Parkinson's disease. Additionally, MPTP has been used to study the effects of neurotoxicity on the brain and to develop new treatments for neurological disorders.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O/c1-3-10-23(13-15-6-4-5-7-16(15)24-2)12-14-8-9-17(22-11-14)18(19,20)21/h3-9,11H,1,10,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREULNSBLMLEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC=C)CC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine

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